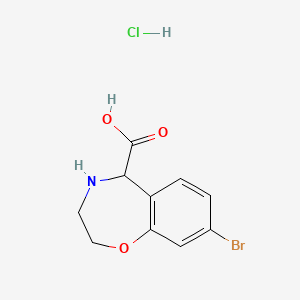
4-(2-(2-((2-オキソ-2-フェニルエチル)チオ)チアゾール-4-イル)アセトアミド)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities.
科学的研究の応用
4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and antitumor agent.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .
生化学分析
Biochemical Properties
4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The compound’s interaction with proteins can lead to changes in their conformation and function, affecting cellular processes .
Cellular Effects
The effects of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins and enzymes, leading to altered cellular responses . Additionally, it can affect gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors or directly binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disrupted metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s efficacy and its ability to reach target sites within cells .
Subcellular Localization
The subcellular localization of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
準備方法
The synthesis of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.
Acetylation and Amidation: The final steps involve acetylation of the thiazole derivative followed by amidation to introduce the benzamide moiety.
化学反応の分析
4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
類似化合物との比較
Similar compounds to 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide include other thiazole derivatives, such as:
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Known for its antifungal activity.
4-(2-phenylamino)-thiazol-4-yl)-benzothioamide: Studied for its antimicrobial properties.
These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications.
特性
IUPAC Name |
4-[[2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c21-19(26)14-6-8-15(9-7-14)22-18(25)10-16-11-27-20(23-16)28-12-17(24)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLNUBNGMVQBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2507166.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2507167.png)

![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2507172.png)



![5-(1-methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2507178.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)
